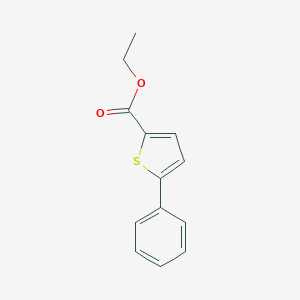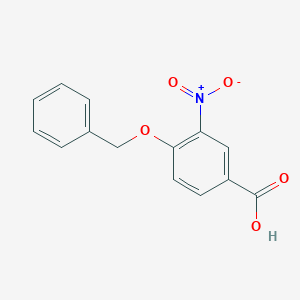
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol
概要
説明
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is a member of the oxazolidine family, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
科学的研究の応用
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research.
類似化合物との比較
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can be compared with other similar compounds, such as:
2-Methyloxazolidine-3-ethanol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethyl-2-methyloxazolidine: Lacks the hydroxyl group, affecting its reactivity and applications.
Oxazolidine-3-ethanol: Lacks both the ethyl and methyl groups, leading to distinct differences in behavior and uses.
The unique combination of the ethyl, methyl, and hydroxyl groups in this compound contributes to its distinct properties and makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
17026-88-9 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(2)9(4-6-10)5-7-11-8/h10H,3-7H2,1-2H3 |
InChIキー |
IBWDRPSBZYIJIU-UHFFFAOYSA-N |
SMILES |
CCC1(N(CCO1)CCO)C |
正規SMILES |
CCC1(N(CCO1)CCO)C |
Key on ui other cas no. |
17026-88-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)











![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
